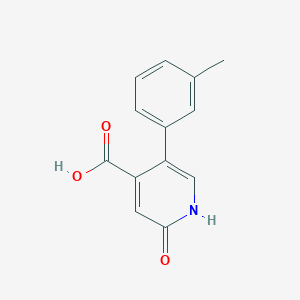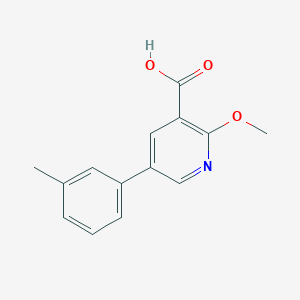
2-Chloro-5-(2-methylphenyl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-methylphenyl)isonicotinic acid, 95% (2C5MPA) is an organic compound belonging to the group of isonicotinic acids. It is a colorless solid that is soluble in organic solvents, such as ethanol and ethyl acetate. 2C5MPA is used as a reagent in organic synthesis and as a catalyst in various reactions. It has been studied for various scientific research applications, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
2-Chloro-5-(2-methylphenyl)isonicotinic acid, 95% is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2, by binding to the active site of the enzyme and preventing its activity. This is thought to be due to the presence of a chloro group in the molecule, which is able to form a strong bond with the enzyme.
Biochemical and Physiological Effects
2-Chloro-5-(2-methylphenyl)isonicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. In addition, it has been found to have anti-inflammatory and anti-oxidative effects. Furthermore, it has been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2-methylphenyl)isonicotinic acid, 95% has a number of advantages and limitations for use in laboratory experiments. Its main advantage is that it is relatively inexpensive and easy to obtain. Furthermore, it is relatively stable in solution and can be stored for long periods of time without significant degradation. However, it is also important to note that 2-Chloro-5-(2-methylphenyl)isonicotinic acid, 95% is highly toxic and should be handled with care.
Orientations Futures
The potential applications of 2-Chloro-5-(2-methylphenyl)isonicotinic acid, 95% are still being explored. Future research could focus on its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, further research could be conducted to investigate its potential use as an inhibitor of enzymes, such as cyclooxygenase-2, and its potential effects on cancer cells. Finally, further studies could be conducted to explore the possibility of using 2-Chloro-5-(2-methylphenyl)isonicotinic acid, 95% as a catalyst for organic synthesis.
Méthodes De Synthèse
2-Chloro-5-(2-methylphenyl)isonicotinic acid, 95% can be synthesized by the condensation reaction of 2-methylphenyl isonitriles and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and at a temperature of 80-90°C. The reaction results in the formation of 2-Chloro-5-(2-methylphenyl)isonicotinic acid, 95% as the major product.
Applications De Recherche Scientifique
2-Chloro-5-(2-methylphenyl)isonicotinic acid, 95% has been extensively studied for its potential applications in scientific research. It has been used as a catalyst in the oxidation of alcohols and amines, as well as in the synthesis of heterocyclic compounds. It has also been studied for its potential use as an inhibitor of enzymes, such as the enzyme cyclooxygenase-2, which is involved in inflammation.
Propriétés
IUPAC Name |
2-chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-4-2-3-5-9(8)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKQGUFOCRDWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686921 |
Source


|
| Record name | 2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261953-24-5 |
Source


|
| Record name | 2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














